2-(Octyloxy)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-octoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-2-3-4-5-6-9-12-18-14-11-8-7-10-13(14)15(16)17/h7-8,10-11H,2-6,9,12H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDNNWKISVRDNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=CC=C1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00602245 | |
| Record name | 2-(Octyloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00602245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27830-12-2 | |
| Record name | 2-(Octyloxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27830-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Octyloxy)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027830122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Octyloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00602245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(octyloxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.769 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis and Characterization
The preparation of 2-(octyloxy)benzoic acid typically involves standard organic synthesis reactions. A common and effective method is the Williamson ether synthesis. This reaction involves the deprotonation of a hydroxybenzoic acid, such as salicylic (B10762653) acid (2-hydroxybenzoic acid), with a base to form a phenoxide ion. This is followed by the reaction with an octyl halide, like 1-bromooctane, to form the ether linkage.
Another described synthetic route involves heating sodium octanoate (B1194180) with hydrochloric acid. biosynth.com The resulting octanoic acid can then be used in further reactions to yield the final product.
Characterization of the synthesized this compound is crucial to confirm its identity and purity. Standard analytical techniques employed include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure by identifying the different types of protons and carbon atoms and their connectivity.
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the carboxylic acid O-H and C=O stretches, and the C-O stretch of the ether.
Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
Chromatographic Methods: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the compound.
Physicochemical Properties
The physicochemical properties of 2-(octyloxy)benzoic acid are a direct consequence of its molecular structure, which features a benzoic acid moiety substituted with an octyloxy group. cymitquimica.com
| Property | Value |
| Molecular Formula | C₁₅H₂₂O₃ |
| Molecular Weight | 250.33 g/mol |
| Appearance | Likely a solid at room temperature |
| Melting Point | Relatively high compared to simpler benzoic acids |
| Boiling Point | 376.92 °C |
| Solubility | Soluble in organic solvents, limited solubility in water |
This table is populated with data from multiple sources. cymitquimica.combiosynth.comnih.gov
The long, nonpolar octyl chain contributes to its hydrophobic nature, making it soluble in organic solvents, while the polar carboxylic acid group imparts some hydrophilic character and limits its solubility in water. cymitquimica.com The presence of the long alkyl chain also leads to a higher melting point compared to unsubstituted benzoic acid due to increased van der Waals forces. cymitquimica.com
Applications in Material Science
The unique molecular architecture of 2-(octyloxy)benzoic acid makes it a valuable component in the field of material science.
Its amphiphilic nature allows it to act as a surfactant. cymitquimica.com Furthermore, it serves as a precursor in the synthesis of more complex molecules and polymers. A significant application lies in the field of liquid crystals. Alkoxybenzoic acids are well-known for their ability to form liquid crystalline phases, and this compound and its isomers are no exception. ijirset.com These compounds can self-assemble into ordered structures, such as nematic and smectic phases, which have applications in display technologies and other optical devices. ijirset.comtandfonline.com The ability to form hydrogen-bonded networks also allows for the creation of porous polymer films with potential applications in anisotropic dye adsorption and proton conductivity. acs.org
Computational and Theoretical Investigations of 2 Octyloxy Benzoic Acid and Alkoxybenzoic Acids
Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) has become a important method for investigating the electronic structure and molecular geometry of organic molecules like alkoxybenzoic acids. frontiersin.orgresearchgate.net These calculations provide a fundamental understanding of the molecule's stability, reactivity, and intermolecular interactions.
DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-31G(d,p), are used to optimize the molecular geometry to find the minimum-energy conformation. nih.govfrontiersin.orgceon.rsbeilstein-journals.org For alkoxybenzoic acids, a key structural feature is the formation of hydrogen-bonded dimers, where the carboxylic acid groups of two molecules interact. researchgate.netresearchgate.netresearchgate.net Computational studies have confirmed the stability of these dimeric structures. researchgate.netresearchgate.net The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which influence the macroscopic properties of these compounds, including their liquid crystalline behavior. nih.govmdpi.com
Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. ceon.rsorientjchem.org
For alkoxybenzoic acids, the HOMO is typically localized on the aromatic ring and the ether oxygen, while the LUMO is centered on the carboxylic acid group and the aromatic ring. frontiersin.org The HOMO-LUMO energy gap can explain the charge transfer interactions within the molecule. orientjchem.org Studies on supramolecular complexes involving p-octyloxybenzoic acid have shown that while the electron densities of the HOMO and LUMO are centered on specific parts of the complex, the presence of different polar groups can significantly affect the energy gap. frontiersin.org This, in turn, influences the electronic and optical properties of the material.
Table 1: Calculated FMO Energies for Supramolecular Complexes of p-Octyloxybenzoic Acid (C8)
| Complex | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| I/C8 | -6.21 | -2.83 | 3.38 |
| II/C8 | -6.15 | -2.31 | 3.84 |
| III/C8 | -6.19 | -2.28 | 3.91 |
| IV/C8 | -6.12 | -2.25 | 3.87 |
| V/C8 | -5.98 | -2.01 | 3.97 |
Data sourced from DFT calculations on supramolecular complexes involving p-octyloxybenzoic acid. mdpi.com
For alkoxybenzoic acids, the magnitude and orientation of the dipole moment influence their self-assembly and mesophase behavior. mdpi.com In a comparative study of p-n-alkoxybenzoic acids, the total dipole moment was found to be a significant parameter in explaining their nematogenic properties. nih.govresearchgate.net Furthermore, in studies of supramolecular complexes, a correlation has been observed between the calculated dipole moment and the thermal stability of the mesophases. nih.govmdpi.com For instance, complexes with higher dipole moments, often due to electron-withdrawing groups, can exhibit enhanced intermolecular interactions, leading to more stable liquid crystal phases. mdpi.com
Molecular Dynamics Simulations for Understanding Dynamic Behavior in Condensed Phases
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of atoms and molecules. journalijar.com By solving Newton's equations of motion, MD simulations can provide insights into the collective dynamics, phase transitions, and structural organization of molecules in condensed phases, such as liquids and liquid crystals. journalijar.comrsc.org
For alkoxybenzoic acids, MD simulations can model the formation and stability of liquid crystalline textures. journalijar.com These simulations are valuable for understanding how factors like the length of the alkyl chain influence the rotational and translational motions of the molecules, which in turn determine the type of mesophase (e.g., nematic, smectic) that is formed. journalijar.com For example, computational studies have shown that with increasing chain length, rotational parameters have a greater influence on the formation of both nematic and smectic phases. journalijar.com Classical MD simulations have also been employed to investigate the aggregation of benzoic acid in confined spaces, revealing that confinement can significantly impact the liquid's collective dynamics and increase its viscosity. rsc.org
Theoretical Formulations for Thermodynamic Properties in Solution and Mesophases (e.g., Helmholtz Free Energies, Entropies)
Theoretical models are used to calculate the thermodynamic properties of alkoxybenzoic acids in various phases, providing a deeper understanding of their phase behavior. researchgate.net By employing statistical thermodynamics and perturbation theory, it is possible to evaluate properties such as Helmholtz free energies, entropies, and internal energies. researchgate.net
These calculations often start with determining the intermolecular interaction energies for different molecular configurations. researchgate.net Long-range interactions are typically evaluated using modified Rayleigh-Schrodinger perturbation theory with a multicentered-multipole expansion, while short-range interactions are described by functions like the '6-exp' potential. researchgate.netnih.gov The total interaction energies are then used in the Maxwell-Boltzmann formula to calculate the probability of each configuration at a given temperature. nih.govresearchgate.net
From these probabilities, relative Helmholtz free energies (ΔA) and relative entropies (ΔS) can be determined. researchgate.net These values are crucial for understanding the stability of different phases and predicting phase transitions. For instance, the behavior of liquid crystal phases can be analyzed from the combined results of relative free energy and entropy data. researchgate.net Such theoretical approaches can also be used to predict the behavior of these molecules in different solvents. researchgate.net
Cheminformatics Approaches for Property Prediction and Structural Similarity Analysis
Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds and predict their properties. These approaches are increasingly used in materials science and drug discovery to accelerate the design and identification of new molecules with desired characteristics. core.ac.ukmdpi.com
For compounds like 2-(Octyloxy)benzoic acid, cheminformatics tools can be used to predict a wide range of properties, including physicochemical properties (e.g., solubility, pKa), and biological activities. epa.gov Machine learning and deep learning models, trained on extensive chemical databases, can predict these properties from the molecular structure alone. core.ac.uknih.gov For example, Simplified Molecular Input Line Entry System (SMILES) representations of molecules can be used in transformer-based models to predict properties and even generate new molecular structures with desired attributes. arxiv.org
Structural similarity analysis is another key aspect of cheminformatics. By comparing the structural features of this compound to other compounds in large databases, it is possible to identify molecules with similar properties or potential biological activities. This can be particularly useful for scaffold hopping or identifying potential applications for the compound.
Computational Approaches for Structure-Activity Relationship (SAR) Studies on Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity or a specific property. researchgate.netnih.gov These models are widely used in drug discovery and toxicology to guide the synthesis of more potent and safer compounds. nih.govnih.gov
For derivatives of benzoic acid, QSAR studies have been successfully applied to understand their inhibitory effects on various enzymes and their antimicrobial activity. researchgate.netnih.govnih.gov In a typical QSAR study, various molecular descriptors are calculated for a set of compounds with known activities. These descriptors can be constitutional, topological, geometrical, or electronic in nature. researchgate.netnih.gov
Multiple linear regression analysis is then often used to build a mathematical model that relates these descriptors to the observed activity. researchgate.net For example, a QSAR study on the inhibitory effects of benzoic acid derivatives on tyrosinase revealed that the maximum positive and negative charges, as well as the charges on the oxygen atoms of the carboxyl group, were significant contributors to their inhibitory activity. researchgate.net Similarly, a QSAR study on benzoylaminobenzoic acid derivatives as antibacterial agents found that hydrophobicity, molar refractivity, and aromaticity were key factors for inhibitory activity. nih.gov These insights can be used to design novel derivatives of this compound with potentially enhanced biological activities.
Supramolecular Chemistry and Self Assembly of 2 Octyloxy Benzoic Acid
Carboxylic Acid Dimerization through Intermolecular Hydrogen Bonding
A fundamental and highly prevalent motif in the self-assembly of carboxylic acids is the formation of cyclic dimers through intermolecular hydrogen bonds. Like other carboxylic acids, 2-(Octyloxy)benzoic acid molecules can pair up, with the hydroxyl group of one molecule hydrogen bonding to the carbonyl oxygen of the other, and vice versa. This creates a stable, eight-membered ring structure. This dimerization is a robust and predictable interaction that effectively doubles the size of the molecular unit, which is a crucial first step in the formation of more complex, higher-order structures. nih.govresearchgate.net In the crystalline state, related molecules like 4-(Octyloxy)benzoic acid have been shown to assemble as centrosymmetric, head-to-head hydrogen-bonded dimers. nih.gov The process of dimerization significantly impacts the physical properties of the substance by increasing the energy required for vaporization, as energy must be supplied to break the strong hydrogen bonds holding the dimer together. nih.gov
Formation of Hydrogen-Bonded Liquid Crystalline (HBLC) Complexes
The self-assembly of this compound extends beyond simple dimerization to the formation of Hydrogen-Bonded Liquid Crystalline (HBLC) complexes. Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. The rod-like shape of the benzoic acid dimer is conducive to forming such phases. hartleygroup.orged.gov By combining this compound with other molecules, it is possible to create new supramolecular structures that exhibit liquid crystalline behavior, often with properties that are distinct from the individual components.
Co-crystallization is a powerful technique to create new solid-state materials with tailored properties. In the context of this compound, co-crystallization and co-assembly with other mesogenic (liquid-crystal forming) or non-mesogenic molecules can lead to a diverse range of HBLC complexes. The primary driving force for this co-assembly is the formation of strong and directional hydrogen bonds between the carboxylic acid group of the octyloxybenzoic acid and a complementary functional group on the partner molecule, such as another carboxylic acid or a pyridine (B92270) derivative. hartleygroup.orgmdpi.com
Research on the closely related 4-(Octyloxy)benzoic acid (8OBA) has demonstrated the formation of HBLC complexes through co-assembly with various 4-alkylbenzoic acids. nih.govfigshare.com These studies show that creating non-symmetric heterodimers from different acids can extend the temperature range of the liquid crystalline state. mdpi.com For example, mixing 4-(Octyloxy)benzoic acid with other alkylbenzoic acids results in co-crystals that exhibit distinct mesophases, such as nematic and smectic phases, at different temperatures. nih.gov The specific properties of the resulting complex depend on the structure and chain length of the co-forming molecules.
Below is a table summarizing the thermal properties of HBLC complexes formed between 4-(Octyloxy)benzoic acid (a positional isomer of the title compound) and various 4-alkylbenzoic acids, illustrating the effect of co-assembly.
| Complex (1:1 Molar Ratio) | Melting Point (°C) | Mesophase Transition(s) (°C) | Clearing Point (°C) |
| 4-(Octyloxy)benzoic acid (8BAO) | 101 | Smectic to Nematic at 108 | 147 |
| 8BAO + 4-Ethylbenzoic acid | 97 | Nematic | 144 |
| 8BAO + 4-Pentylbenzoic acid | 83 | Nematic | 140 |
| 8BAO + 4-Hexylbenzoic acid | 82 | Nematic | 142 |
| 8BAO + 4-Heptylbenzoic acid | 81 | Nematic | 142 |
Data derived from studies on 4-(Octyloxy)benzoic acid complexes. nih.gov
Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or milling), has emerged as a solvent-free, efficient, and environmentally friendly method for synthesizing supramolecular structures. nih.gov This technique is particularly well-suited for creating HBLC complexes involving this compound.
The synthesis of supramolecular complexes between 4-(Octyloxy)benzoic acid and various 4-alkylbenzoic acids has been successfully achieved using mechanochemical methods. nih.gov By mixing the solid components in a specific molar ratio in a ball mill system, co-crystals are formed directly in the solid state, avoiding the use of bulk solvents. nih.govfigshare.com This process is not only more economical and sustainable but can also sometimes lead to the formation of polymorphs that are not accessible through traditional solution-based methods. The resulting crystalline solids are stable at room temperature and exhibit the desired liquid crystalline properties upon heating. nih.gov
Directed Self-Assembly and Nanopatterning Strategies Using Octyloxybenzoyl Moieties
Beyond the formation of bulk liquid crystalline phases, the octyloxybenzoyl moiety can be used in directed self-assembly strategies to create highly ordered two-dimensional (2D) nanostructures on surfaces. This approach is fundamental to bottom-up nanofabrication, where molecular-level control is used to build functional patterns and devices.
Studies using Scanning Tunneling Microscopy (STM) have shown that alkoxybenzoic acids, such as 4-(decyloxy)benzoic acid (a close homolog of this compound), can self-assemble on conductive surfaces like gold (Au(111)). nih.gov The molecules arrange themselves into a highly ordered, defect-free, single-layer film that can extend over micrometer-sized areas. The formation of this 2D network is driven by a combination of interactions:
Hydrogen Bonding : The carboxylic acid groups form the characteristic head-to-head dimers.
Van der Waals Interactions : The octyloxy chains align and interdigitate, maximizing contact.
This process demonstrates how the octyloxybenzoyl unit can be used as a building block for nanopatterning. By controlling deposition conditions and potentially modifying the substrate, it is possible to guide the assembly into specific, pre-determined patterns. The length of the alkoxy chain provides a way to tune the molecular density of the resulting film in a controlled manner, offering a pathway to engineer molecular assemblies with specific structural and functional properties on a surface. nih.gov
Role of Molecular Recognition in Tailoring Supramolecular Architectures
Molecular recognition is the specific, non-covalent binding of two or more molecules. It is the core principle that allows for the precise tailoring of the supramolecular architectures formed by this compound. The formation of the HBLC complexes described above is a direct result of a molecular recognition process. nih.govfigshare.com
The carboxylic acid group acts as a highly effective recognition site, capable of forming strong and directional hydrogen bonds. When this compound is mixed with other components, its carboxylic acid group will selectively interact with complementary functional groups on the partner molecules. This selective binding, or recognition, dictates which molecules will be incorporated into the final supramolecular structure and in what orientation.
By choosing partner molecules with different shapes, sizes, and functional groups, it is possible to program the self-assembly process to yield a wide variety of architectures with different liquid crystalline properties. nih.gov This "lock-and-key" concept at the molecular level allows chemists to design and construct complex supramolecular materials from relatively simple building blocks, leveraging molecular recognition to control the structure and function of the final assembly. nih.govfigshare.com
Applications in Materials Science: Focus on Liquid Crystals and Functional Materials
Liquid Crystalline Properties and Mesophase Behavior
Scientific research into the liquid crystalline behavior of alkoxybenzoic acids has historically focused on isomers that possess a linear, rod-like molecular shape, which is conducive to the formation of ordered, fluid mesophases. The para-substituted isomer, 4-(octyloxy)benzoic acid, is a well-documented mesogen, exhibiting both nematic and smectic phases.
However, for 2-(Octyloxy)benzoic acid, the substitution is at the ortho-position. This placement of the octyloxy chain adjacent to the carboxylic acid group results in a bent molecular geometry. This significant deviation from the linear shape required for thermotropic liquid crystallinity means that this compound is not reported to exhibit liquid crystal phases on its own. The steric hindrance caused by the ortho-substitution disrupts the parallel alignment necessary for mesophase formation.
A review of available scientific literature reveals no specific data on the thermotropic phase transitions or associated thermodynamic properties (e.g., enthalpy, entropy) for this compound that would characterize it as a liquid crystal. Its thermal behavior is expected to be that of a typical crystalline solid transitioning to an isotropic liquid upon melting.
While a non-mesogenic compound can sometimes be induced to form a liquid crystal phase when mixed with a mesogenic compound, there are no specific studies documented in the searched literature that investigate the induction of mesophases in binary or multi-component mixtures containing this compound. Research on induced phases in similar systems has concentrated on mixtures involving the linear 4-alkoxybenzoic acid isomers. nih.govdaneshyari.com
As this compound is not known to form liquid crystal phases, there is no available research on the electro-optical properties of liquid crystalline systems based on this specific compound. Such studies are contingent on the material exhibiting a mesophase whose optical properties can be modulated by an electric field. researchgate.netdtic.mil
The development of ferroelectric and antiferroelectric liquid crystals requires specific molecular symmetries and the formation of tilted chiral smectic phases (SmC*). researchgate.net While derivatives of other benzoic acids have been utilized in the synthesis of these advanced materials, there is no evidence in the scientific literature of derivatives of this compound being used to create chiral ferroelectric or antiferroelectric liquid crystals. nih.govscispace.com The bent shape of the 2-substituted core would likely inhibit the necessary molecular packing for such phases to form.
Application as Intermediates for Polymeric Liquid Crystals
Side-chain liquid crystal polymers (SCLCPs) are materials that combine the properties of polymers with the anisotropy of liquid crystals. nih.gov This is typically achieved by attaching mesogenic units to a flexible polymer backbone. While benzoic acid derivatives are used as precursors for such mesogenic side chains, there are no specific examples in the reviewed literature detailing the use of this compound as an intermediate for creating polymeric liquid crystals. The synthesis of SCLCPs generally relies on monomers that are themselves mesogenic or can be readily converted into a mesogenic structure. mdpi.comdtic.milresearchgate.net
Exploration of Surfactant and Amphiphilic Properties
The most prominent characteristic of this compound in a materials context is its amphiphilic nature. The molecule possesses a distinct polar, hydrophilic head (the carboxylic acid group) and a nonpolar, hydrophobic tail (the octyloxy chain). This structure is the basis for its potential as a surfactant.
The presence of both a hydrophobic alkyl chain and a hydrophilic carboxylic acid group imparts this amphiphilic character. This dual nature allows the molecules to self-assemble at interfaces, such as air-water or oil-water, reducing surface tension. In aqueous solutions, above a certain concentration (the critical micelle concentration), these molecules can form aggregates like micelles or vesicles. This behavior is fundamental to applications in emulsification, dispersion, and surface modification. While general benzoic acid derivatives are recognized for these properties, specific quantitative studies on the surfactant efficacy and self-assembly behavior of this compound are not detailed in the available research.
Utilization in Polymer Chemistry as a Monomer or Modifier
In polymer chemistry, this compound and its derivatives are utilized not as traditional monomers for creating long polymer chains, but primarily as functional modifiers to alter the properties of existing polymers. The strategy often involves grafting these molecules onto a polymer backbone or dispersing them within a polymer matrix.
One study demonstrated the modification of polyethylene (PE) films. scielo.org.mx In this work, the surface of a PE film was first grafted with a polymer containing tertiary amine groups, poly(N,N-dimethylaminopropyl methacrylamide). Subsequently, n-octyloxybenzoic acid was added, forming a polymeric salt with the amine groups on the surface. This surface modification is significant because the long octyloxy chains of the benzoic acid interact with the underlying polyethylene chains, leading to a stable, modified surface. scielo.org.mx This process resulted in a novel material that exhibited liquid crystalline phases (mesophases) at temperatures below the melting point of the polyethylene itself. scielo.org.mx
This approach highlights a key use of benzoic acid derivatives: to introduce specific functionalities to the surface of commodity plastics. Modifying the surface of a polymer like polyethylene, which is inherently non-polar and hydrophobic, can improve properties such as printability, adhesion, and affinity for polar substances. mdpi.comresearchgate.net While some studies use benzoic acid generally for this purpose, the inclusion of the long octyloxy chain provides an anchoring effect and can induce self-organization, as seen in the formation of liquid crystal phases. scielo.org.mx
Another application involves the creation of polymer-dispersed liquid crystals (PDLCs). In this technology, liquid crystals are dispersed as droplets within a solid polymer matrix. A mixture containing 4-(octyloxy)benzoic acid and a photo-pre-polymer (NOA65) has been used to create such materials. researchgate.net Upon curing, the polymer forms a film that encapsulates the liquid crystal, which can then be switched between transparent and opaque states by an electric field, an effect useful for smart windows and privacy screens.
| Polymer | Modification Method | Derivative Used | Outcome | Reference |
|---|---|---|---|---|
| Polyethylene (PE) | Surface grafting and salt formation | n-Octyloxybenzoic acid | Created a stable surface with liquid crystalline properties. | scielo.org.mx |
| Photo-pre-polymer (NOA65) | Dispersion within polymer matrix | 4-(Octyloxy)benzoic acid | Formation of polymer-dispersed liquid crystals (PDLCs). | researchgate.net |
Structure Property Relationships and Design Principles for Alkoxybenzoic Acids
Impact of Substituents on Molecular Interactions, Crystal Stability, and Mesophase Formation
Introducing additional substituents onto the benzene (B151609) ring of an alkoxybenzoic acid can dramatically alter its physical properties by modifying factors like molecular polarity, polarizability, geometry, and intermolecular forces. whiterose.ac.uk The nature, size, and position of the substituent are all critical. derpharmachemica.commdpi.com
Electron-withdrawing groups (e.g., -NO₂, -Cl, -F) and electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) influence the dipole moment and electronic distribution of the molecule. nih.gov Enhanced polarity or polarizability in the rigid core of the molecule generally leads to stronger intermolecular interactions, which can stabilize a mesophase and increase the clearing temperature. nih.gov However, the relationship is not always linear, as the substituent's size and shape also play a role. nih.gov
For example, a lateral substituent (attached to the side of the benzene ring) often has a disruptive effect. Its steric bulk can increase the separation between molecules, weakening the lateral cohesive forces that are essential for maintaining an ordered liquid crystal phase. mdpi.com This typically leads to a decrease in both melting point and mesophase stability (lower clearing point).
Conversely, a terminal substituent added to the end of the molecule, if it extends the molecular axis without significantly increasing its width, can enhance mesophase stability. mdpi.com The Hammett equation, which relates reaction rates and equilibrium constants for substituted benzoic acids, provides a quantitative measure of a substituent's electronic effect (inductive and resonance), which in turn correlates with properties like acidity and intermolecular interaction strength. semanticscholar.orgunamur.benih.gov The stability of the crystal lattice is also affected; bulky or awkwardly shaped substituents can disrupt efficient crystal packing, potentially lowering the melting point and widening the temperature range over which a liquid crystal phase can exist. whiterose.ac.uk
Correlation between Molecular Architecture and Self-Assembly Characteristics
The formation of liquid crystalline phases is a direct consequence of molecular self-assembly, a process where molecules spontaneously organize into ordered structures driven by non-covalent interactions. hartleygroup.org For alkoxybenzoic acids, the molecular architecture dictates the primary mode of this assembly.
The key architectural features are:
A rigid core: The benzoic acid group provides a rigid, planar segment.
A flexible tail: The alkoxy chain provides a flexible, nonpolar segment.
A hydrogen-bonding head: The carboxylic acid group is a powerful directional interaction site.
The primary self-assembly step for mesogenic (liquid crystal-forming) alkoxybenzoic acids, particularly the para-isomers, is the formation of hydrogen-bonded dimers. researchgate.nethartleygroup.org This association creates a more elongated, rod-like supramolecular unit, which is the fundamental building block for the subsequent organization into liquid crystal phases. hartleygroup.orgrsc.org
Advanced Analytical and Characterization Techniques in Research on 2 Octyloxy Benzoic Acid
Differential Scanning Calorimetry (DSC) for Thermal Transition Analysis
Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method is highly effective for determining the temperatures and enthalpy changes associated with phase transitions, such as melting (solid-to-liquid), crystallization (liquid-to-solid), and mesophase transitions in liquid crystals.
Polarizing Optical Microscopy (POM) for Mesophase Texture and Morphology Investigation
Polarizing Optical Microscopy (POM) is a critical tool for identifying and characterizing the mesophases of liquid crystalline materials. By observing a sample between two crossed polarizers, the unique optical textures produced by the anisotropic arrangement of molecules in different liquid crystal phases (e.g., nematic, smectic) can be visualized. The appearance and evolution of these textures upon heating and cooling provide definitive identification of the mesophases and their transition temperatures.
The application of POM is well-documented for the liquid crystalline isomer 4-(octyloxy)benzoic acid, which exhibits characteristic nematic and smectic textures. However, specific studies employing POM to investigate the potential mesophase texture and morphology of 2-(Octyloxy)benzoic acid have not been identified in the surveyed literature. This suggests that this compound may not exhibit liquid crystalline behavior, or that it has not been a focus of such investigations.
Inverse Gas Chromatography (IGC) for Thermodynamic Parameters and Separation Applications
Inverse Gas Chromatography (IGC) is a powerful technique where the material of interest, in this case, this compound, would be used as the stationary phase within a chromatography column. By injecting known volatile probe molecules and measuring their retention times, a range of thermodynamic parameters can be determined. These include Flory-Huggins interaction parameters, activity coefficients at infinite dilution, and surface energy characteristics. IGC is also used to assess the separation capabilities of the stationary phase for specific chemical mixtures, such as structural isomers.
Detailed IGC studies have been performed on 4-(octyloxy)benzoic acid, leveraging its liquid crystal phases to achieve separations of structural isomers and to determine its thermodynamic properties. In contrast, research detailing the determination of thermodynamic parameters or the evaluation of separation applications for this compound using IGC is not present in the available scientific literature.
X-ray Photoelectron Spectroscopy (XPS) for Surface and Interfacial Interaction Studies
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. It is used to study how a compound interacts with other surfaces or materials by analyzing the core-level electron binding energies.
While XPS has been applied to study the adsorption and surface geometry of para-substituted benzoic acid derivatives on inorganic surfaces like aluminum oxide, establishing their binding as carboxylate species, specific XPS studies focused on the surface characterization or interfacial interactions of this compound could not be found. Such an analysis would be valuable for understanding its surface chemistry, particularly in applications involving films, coatings, or interfaces.
Dielectric Spectroscopy for Understanding Molecular Dynamics and Relaxation Phenomena in Condensed Phases
Dielectric Spectroscopy measures the dielectric properties of a medium as a function of frequency. By applying an external electric field, it probes the rotational motion of molecular dipoles. The resulting spectra provide insight into molecular dynamics, phase transitions, and relaxation processes. For a molecule like this compound, this technique could reveal information about the reorientation of the molecule as a whole and the internal motions of its flexible octyloxy chain in the condensed state.
Studies on related benzoic acid derivatives and hydrogen-bonded liquid crystals demonstrate the utility of dielectric spectroscopy in characterizing molecular relaxation events. However, specific research employing dielectric spectroscopy to investigate the molecular dynamics and relaxation phenomena in the condensed phases of this compound is not available in the reviewed literature.
Conclusion and Future Directions in 2 Octyloxy Benzoic Acid Research
Synthesis of Current Understanding and Identification of Research Gaps
Currently, the scientific community's explicit knowledge of 2-(octyloxy)benzoic acid is primarily foundational, centered on its basic chemical identity and inferred synthetic pathways. It is understood to be a derivative of benzoic acid with an octyloxy side chain at the ortho position.
| Property | Data |
| Molecular Formula | C15H22O3 |
| Molecular Weight | 250.33 g/mol nih.govchemscene.com |
| CAS Number | 27830-12-2 nih.govchemscene.comchemwhat.com |
The synthesis of this compound, while not explicitly detailed in numerous studies, can be inferred from standard organic chemistry principles, likely involving the Williamson ether synthesis. This would entail the reaction of a salt of 2-hydroxybenzoic acid with an octyl halide.
A significant research gap exists in the comprehensive characterization of this compound. There is a lack of published data on its specific physical and chemical properties, such as its melting point, boiling point, solubility in various solvents, and detailed spectroscopic data (NMR, IR, Mass Spectrometry). Furthermore, its potential applications, which are well-documented for its isomers, particularly 4-(octyloxy)benzoic acid, remain largely unexplored for the 2-substituted variant. The influence of the ortho-position of the octyloxy group on the molecule's properties and potential functionalities is a key area that warrants investigation. wikipedia.org
Emerging Research Areas and Interdisciplinary Connections
The unique structural characteristics of this compound, namely its amphiphilic nature arising from the hydrophilic carboxylic acid group and the lipophilic octyloxy chain, position it as a candidate for exploration in several emerging research areas.
Liquid Crystals: While the para-substituted alkoxybenzoic acids are well-known for their liquid crystalline properties, the investigation of ortho-substituted isomers like this compound is an emerging field. ed.govhartleygroup.orgresearchgate.netcadrek12.org The steric hindrance introduced by the ortho-substituent could lead to novel mesophase behaviors and unique self-assembly characteristics, potentially resulting in new types of liquid crystal materials with tailored optical and electronic properties. hartleygroup.orgresearchgate.netnih.gov
Corrosion Inhibitors: Benzoic acid and its derivatives have been investigated as corrosion inhibitors for various metals and alloys. ampp.orgpeacta.orgresearchgate.netekb.eg The ortho-position of the electron-donating octyloxy group in this compound could enhance its adsorption onto metal surfaces, potentially making it an effective corrosion inhibitor. Research in this area would connect chemistry with materials science and engineering, with potential applications in industries such as aerospace and infrastructure.
Biological and Pharmaceutical Sciences: The biological activities of benzoic acid derivatives are a subject of ongoing research. researchgate.netijcrt.orgazjm.orgresearchgate.netppor.azmdpi.comrjpbr.com The lipophilic octyloxy chain in this compound could facilitate its transport across biological membranes, making it a candidate for investigation as an antimicrobial or anti-inflammatory agent. This would create interdisciplinary connections between organic chemistry, microbiology, and pharmacology.
Prospects for Novel Material Development and Translational Applications
The potential for this compound to be utilized in the development of novel materials and for translational applications is significant, though largely theoretical at this stage.
Advanced Polymers and Surfactants: The amphiphilic nature of this compound makes it a promising monomer for the synthesis of functional polymers. These polymers could exhibit unique self-assembly properties in solution, leading to the formation of micelles, vesicles, or other nanostructures with applications in drug delivery, nanotechnology, and materials science. mdpi.com Its properties as a surfactant could also be explored for applications in detergents, emulsifiers, and foaming agents.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The carboxylic acid group of this compound can act as a ligand for metal ions, opening up the possibility of synthesizing novel coordination polymers and MOFs. chesci.com The presence of the long alkyl chain could influence the structure and porosity of these materials, potentially leading to MOFs with tailored properties for gas storage, catalysis, or sensing applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(octyloxy)benzoic acid, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via esterification of benzoic acid derivatives with 1-octanol under acidic catalysis (e.g., sulfuric acid) . Key steps include refluxing the reaction mixture to promote ester bond formation, followed by purification via recrystallization or column chromatography. Optimization involves adjusting molar ratios, catalyst concentration (0.5–2% v/v), and reaction time (4–12 hours) to maximize yield .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Guidelines :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (classified as Skin Irritant Category 2 and Eye Irritant Category 2A) .
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
Q. Which analytical techniques are most effective for characterizing this compound?
- Techniques :
- NMR Spectroscopy : Confirm molecular structure via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on the octyloxy chain’s proton signals (δ 1.2–1.6 ppm) and carboxylic acid group (δ 12–13 ppm) .
- X-ray Crystallography : Resolve crystal packing patterns, as planar molecular geometries (common in benzoic acid derivatives) stabilize via O–H⋯O and C–H⋯O hydrogen bonds .
- HPLC : Assess purity (>98%) using reverse-phase columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can continuous flow reactors improve the scalability of this compound synthesis?
- Approach : Continuous flow systems enhance heat/mass transfer, reducing reaction time and byproduct formation. For example, using microreactors with immobilized acid catalysts (e.g., Amberlyst-15) at 80–100°C achieves >90% conversion in <2 hours . Solvent recycling (e.g., toluene) further reduces environmental impact .
Q. How should researchers reconcile contradictory data on the compound’s toxicity across safety databases?
- Resolution Strategy :
- Source Evaluation : Cross-reference GHS classifications from multiple SDS (e.g., OSHA HCS vs. Japan NITE) .
- Experimental Validation : Conduct acute toxicity assays (e.g., OECD 423 for oral toxicity) using rodent models to verify LD50 values .
- Meta-Analysis : Review recent peer-reviewed studies on structurally analogous compounds (e.g., 4-(octyloxy)benzoic acid) for extrapolation .
Q. What role do hydrogen-bonding networks play in the crystallographic behavior of this compound?
- Structural Insights : The carboxylic acid group forms O–H⋯O hydrogen bonds (2.6–2.8 Å) with adjacent molecules, creating chains parallel to the [111] crystallographic direction. The octyloxy chain’s van der Waals interactions further stabilize the lattice, influencing melting points (e.g., 120–125°C) .
Q. How can solubility challenges of this compound in aqueous systems be addressed for biological assays?
- Strategies :
- Co-Solvents : Use DMSO or ethanol (10–20% v/v) to enhance solubility while maintaining biocompatibility .
- Micellar Systems : Incorporate surfactants (e.g., Tween-80) at concentrations above critical micelle concentration (CMC) .
- pH Adjustment : Deprotonate the carboxylic acid group (pKa ~4.2) by buffering solutions to pH >6 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
